molecular formula C26H26N2O5 B5028392 Benzyl 5-anilino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate

Benzyl 5-anilino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate

Cat. No.: B5028392
M. Wt: 446.5 g/mol
InChI Key: FJSPOMBOKHMRJW-UHFFFAOYSA-N
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Description

Benzyl 5-anilino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-anilino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Anilino Group: The aniline derivative is prepared through the reaction of aniline with appropriate reagents.

    Introduction of the Oxo Group: The oxo group is introduced via oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Formation of the Pentanoate Backbone: The pentanoate backbone is constructed through a series of carbon-carbon bond-forming reactions, such as aldol condensation or Michael addition.

    Final Coupling: The final step involves coupling the anilino and oxo groups with the pentanoate backbone, often using coupling reagents like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-anilino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nitrating mixture (HNO3/H2SO4), sulfuric acid, halogens (Cl2, Br2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Benzyl 5-anilino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Benzyl 5-anilino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 5-anilino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity

Properties

IUPAC Name

benzyl 5-anilino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5/c29-24(27-22-14-8-3-9-15-22)17-16-23(25(30)32-18-20-10-4-1-5-11-20)28-26(31)33-19-21-12-6-2-7-13-21/h1-15,23H,16-19H2,(H,27,29)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSPOMBOKHMRJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCC(=O)NC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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